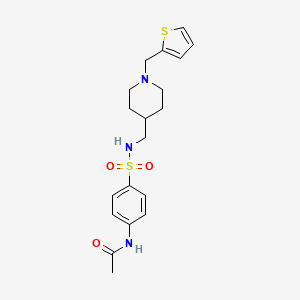

N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O3S2 and its molecular weight is 407.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is currently unknown. It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They interact with their targets through various mechanisms, often involving hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities . They can affect various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

It’s known that piperidine derivatives can exhibit potent activity and desirable pharmacokinetic properties . For instance, some compounds with a sulfonamide or sulfamide moiety have shown potent CB1R activity and a desired tPSA value over 90 Å 2, a threshold considered to possess a low probability to cross the blood-brain barrier .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Action Environment

It’s known that the conformation of piperidine-containing compounds can be influenced by various types of intermolecular interactions .

Activité Biologique

N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of acetamides and is characterized by several functional groups, including a thiophen-2-ylmethyl group and a piperidin-4-yl group. The synthesis typically involves multiple steps, including:

- Formation of the Thiophen Group : Utilizes thiophene derivatives and alkylating agents.

- Piperidine Derivative Synthesis : Involves reactions with piperidine derivatives.

- Final Coupling : Combines intermediates to form the target acetamide.

These synthetic routes are crucial for obtaining the desired compound with high purity and yield.

The biological activity of this compound may involve interactions with various molecular targets, potentially including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors affecting neurotransmitter systems, particularly in neurological contexts.

While detailed studies are required to elucidate the exact mechanisms, preliminary data suggest potential interactions with key biological pathways .

Anticonvulsant Activity

Research has shown that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance, studies on related acetamide derivatives have demonstrated protective effects against seizures in animal models. The activity is often assessed using the maximal electroshock (MES) test, where compounds are evaluated for their ability to prevent seizures at various dosages .

Study 1: Anticonvulsant Testing

A study tested several acetamide derivatives for anticonvulsant activity using the MES model. The results indicated that compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Study 2: Antimicrobial Screening

In another investigation, sulfonamide derivatives were screened for antimicrobial activity against common pathogens. The results indicated that modifications to the piperidine moiety could enhance binding affinity to bacterial targets, thus increasing antimicrobial potency .

Data Table: Biological Activities of Related Compounds

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that compounds similar to N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide exhibit notable antitumor properties. Studies have demonstrated that derivatives containing piperidine and thiophene structures can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, piperidine derivatives have shown efficacy against various cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects

This compound also shows potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX-2, making it relevant for treating inflammatory diseases like rheumatoid arthritis. The modulation of these pathways could lead to reduced inflammation and pain relief in affected patients .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Studies: In vitro studies demonstrated that compounds with similar structural motifs significantly inhibited the growth of various cancer cell lines, suggesting a promising avenue for further research in oncology .

- Inflammatory Disease Models: Animal models treated with compounds containing similar piperidine structures showed reduced symptoms of inflammation, indicating potential therapeutic benefits for conditions like arthritis .

Propriétés

IUPAC Name |

N-[4-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S2/c1-15(23)21-17-4-6-19(7-5-17)27(24,25)20-13-16-8-10-22(11-9-16)14-18-3-2-12-26-18/h2-7,12,16,20H,8-11,13-14H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMFOHFTVHTEJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.